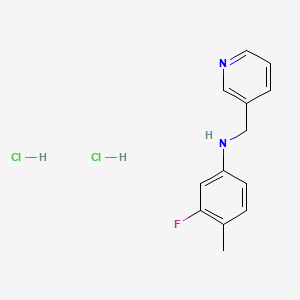

![molecular formula C17H21N3O3 B2503940 ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate CAS No. 2034460-34-7](/img/structure/B2503940.png)

ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate is a compound that appears to be a derivative of ethyl 4-oxobutanoate, which is a core structure in various synthetic organic chemistry reactions. The compound of interest is not directly mentioned in the provided papers, but its structure suggests that it may be synthesized through similar methods as those described for related compounds. The presence of a benzo[d]imidazole group indicates potential biological activity, which could be explored in various fields such as medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves the Knoevenagel condensation reaction, which is a method for forming carbon-carbon double bonds between aldehydes or ketones and active methylene compounds. For instance, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate were synthesized using this reaction with ethyl acetoacetate and different aldehydes in the presence of piperidine and trifluoroacetic acid as catalysts . Similarly, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives were prepared by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods and X-ray diffraction studies. For example, the crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single crystal X-ray diffraction, which showed intermolecular hydrogen bonds and π-π stacking interactions . Similarly, the structures of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate were determined by X-ray diffraction, revealing a Z conformation about the C=C double bond . These techniques could be employed to elucidate the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through various reactions. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate was used as an intermediate for synthesizing a range of trifluoromethyl heterocycles using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions . Additionally, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different cyanoacrylate derivatives led to the formation of various thiazolopyridine carboxylate derivatives . These reactions demonstrate the versatility of ethyl 4-oxobutanoate derivatives in organic synthesis, which could be relevant for the synthesis and reactivity of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to this compound have been studied. For example, the antioxidant properties of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate were evaluated using DPPH and hydroxyl radical scavenging methods . The antimicrobial activities of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate were also assessed in vitro . These studies provide a foundation for predicting the potential biological activities and properties of the compound of interest.

Scientific Research Applications

Chemical and Biological Properties

Ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate, as a compound, falls within the broader class of substances known for their chemical versatility and potential in scientific research. While specific studies on this compound are scarce, research on similar compounds provides insight into possible applications and properties. For instance, 2,6-bis-(benzimidazol-2-yl)-pyridine and its derivatives have been extensively reviewed, highlighting their preparation, properties, and applications in various fields, including biological and electrochemical activities (M. Boča, R. Jameson, W. Linert, 2011). These compounds demonstrate significant versatility, ranging from complex formation to displaying interesting magnetic and spectroscopic properties, suggesting potential research avenues for this compound.

Synthetic and Transformational Chemistry

The synthesis and transformation of azole derivatives, including imidazoles, have been systematically reviewed, revealing their chemical and biological activities. Methods such as cross-coupling reactions in the presence of palladium catalysts and the use of acyclic phosphorus-containing reagents illustrate the compound's synthetic versatility and its potential for creating biologically active molecules (E. Abdurakhmanova, K. M. Kondratyuk, O. Holovchenko, V. Brovarets, 2018). Such synthetic approaches could be applied to this compound, exploring its potential in pharmacology and material science.

Antioxidant Capacity and Spectroscopic Properties

The ABTS/PP decolorization assay, a method for evaluating antioxidant capacity, has been critically reviewed, highlighting the importance of understanding reaction pathways for accurate assessment (I. Ilyasov, V. Beloborodov, I. Selivanova, R. Terekhov, 2020). Research on compounds with benzimidazole and pyrrolidine subunits could benefit from such assays, offering insights into their antioxidant capabilities and underlying mechanisms, potentially leading to applications in pharmaceuticals and nutraceuticals.

Mechanism of Action

Target of Action

It’s known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities . They are used in various drugs on the market, including those with antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral properties .

Mode of Action

For example, some imidazole derivatives inhibit the assembly of microtubules, which is crucial for cell division .

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives, it’s likely that multiple pathways are affected .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole derivatives have been reported to show various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .

properties

IUPAC Name |

ethyl 4-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-2-23-17(22)8-7-16(21)19-10-9-13(11-19)20-12-18-14-5-3-4-6-15(14)20/h3-6,12-13H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQCEKJIQMYNOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCC(C1)N2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-propyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate](/img/structure/B2503858.png)

![9-(4-ethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2503866.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2503868.png)

![3-(2-(azepan-1-yl)-2-oxoethyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2503871.png)

![N-(benzo[d]thiazol-2-yl)-5-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2503872.png)

![N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B2503876.png)

![4-Methoxy-3-(((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzaldehyde](/img/structure/B2503878.png)

![N-(cyanomethyl)-2-{[5-cyclopropyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2503879.png)